molecular formula C7H7NOS B109166 3-Hydroxythiobenzamide CAS No. 104317-54-6

3-Hydroxythiobenzamide

Cat. No.: B109166
CAS No.: 104317-54-6
M. Wt: 153.2 g/mol
InChI Key: IDIHGRWUQGTNKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxythiobenzamide can be achieved through several methods. One common approach involves the reaction of methyl p-hydroxybenzoate with stronger ammonia water, followed by high-temperature reaction inside a reaction kettle. The mixture is then subjected to vacuum concentration to obtain p-hydroxybenzene formamide. This intermediate is then refluxed with phosphorus pentasulfide in a solvent to yield this compound .

Industrial Production Methods: For industrial-scale production, the method involves proportionally mixing water, p-cyanophenol, sodium sulfhydrate, and secondary amine. Organic weak acid is added dropwise at a certain temperature. After the reaction is complete, the mixture is filtered, and the filter cake is dried to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxythiobenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiobenzamide or other reduced forms.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiobenzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxythiobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxythiobenzamide involves its ability to release hydrogen sulfide (H2S) in vivo. Hydrogen sulfide is a gasotransmitter that plays a crucial role in various physiological processes. It acts as a reducing agent, neutralizing reactive oxygen species and mediating the activation of adenosine triphosphate-sensitive potassium channels. These actions contribute to its anti-inflammatory and cytoprotective effects .

Comparison with Similar Compounds

    Thiosalicylamide (2-hydroxythiobenzamide): Similar in structure but with the hydroxyl group at the second position.

    Thiobenzamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness: Its ability to release hydrogen sulfide also sets it apart from other similar compounds .

Properties

IUPAC Name

3-hydroxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIHGRWUQGTNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374749
Record name 3-Hydroxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104317-54-6
Record name 3-Hydroxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure used for the preparation of 3a was repeated with 3-hydroxybenzonitrile (5.48 g, 46.1 mmol), (EtO)2P(S)SH (7.72 mL, 46.1 mmol) and water (9.2 mL) at 80° C. for 36 hr to give 3d (4.04 g, 57%) as a yellow solid after chromatographic purification on silica gel (gradient EtOAc/CH2Cl2 :6-12%) and crystallization from EtOAc/hexane. mp 139.0°-140.0° C.; IR (KBr) 3340, 3280, 3165, 1629, 1590, 1462 cm-1 ; 1H NMR (DMSO-d6) δ86.83 (1H, br d, J=7.0 Hz, Ar), 7.10-7.25 (2H, m, Ar), 7.27 (1H, s, Ar), 9.33 (1H, br s, NH), 9.58 (1H, s, OH), 9.72 (1H, br s, NH); FDMS m/z 153 (M+); Anal. Calcd for C7H7NOS: C, 54.88; H, 4.60; N, 9.14. Found: C, 55.01; H, 4.53; N, 9.02.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Quantity
7.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.2 mL
Type
solvent
Reaction Step Two
Name
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxythiobenzamide
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3-Hydroxythiobenzamide
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